

# **Application Notes and Protocols: HBI-2375 in 3LL Lung Carcinoma Syngeneic Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

HBI-2375 is a first-in-class, selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which plays a significant role in the transcriptional regulation of gene expression.[1][3] Dysregulation of MLL1 activity is implicated in various cancers, including leukemias and solid tumors.[1][3] Preclinical studies have demonstrated that HBI-2375 exhibits potent anti-tumor activity, and notably, shows synergistic effects when used in combination with immune checkpoint inhibitors in syngeneic tumor models.[1][2]

This document provides detailed application notes and protocols for the use of **HBI-2375** in the 3LL (Lewis Lung Carcinoma) syngeneic mouse model, a widely used and well-characterized model for lung cancer research. The protocols outlined below are based on established methodologies and findings from preclinical abstracts demonstrating the efficacy of **HBI-2375** in combination with anti-PD-1 antibodies in this model.[1][2]

#### **Mechanism of Action: MLL1-WDR5 Inhibition**

**HBI-2375** selectively targets the interaction between MLL1 and WDR5, disrupting the formation of the MLL1 core complex and thereby inhibiting its histone methyltransferase activity.[1][3] This leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic



mark associated with active gene transcription.[1] In the context of cancer, this inhibition can suppress the expression of oncogenic genes and, as recent studies suggest, may also modulate the tumor immune microenvironment, making tumors more susceptible to immunotherapy.[1][2]



Click to download full resolution via product page

Diagram 1: Mechanism of HBI-2375 Action.

## **Preclinical Data Summary**

Biochemical and cellular assays have demonstrated the potency and selectivity of **HBI-2375**. The following table summarizes key in vitro data.



| Parameter                            | Value   | Reference |
|--------------------------------------|---------|-----------|
| WDR5 Inhibition (IC50)               | 4.48 nM | [1][2]    |
| MV4-11 Cellular Proliferation (IC50) | 3.17 μΜ | [1]       |

In vivo studies using the 3LL syngeneic model have shown that **HBI-2375**, particularly in combination with an anti-PD-1 antibody, significantly inhibits tumor growth.[1][2] This anti-tumor effect is associated with an increase in the infiltration of CD8+ cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][2]

| Treatment Group             | Tumor Growth<br>Inhibition | CD8+ T Cell<br>Infiltration | Reference |
|-----------------------------|----------------------------|-----------------------------|-----------|
| Vehicle                     | -                          | Baseline                    | [1][2]    |
| HBI-2375                    | Moderate                   | Increased                   | [1][2]    |
| Anti-PD-1 mAb               | Moderate                   | Increased                   | [1][2]    |
| HBI-2375 + Anti-PD-1<br>mAb | Significant                | Significantly Increased     | [1][2]    |

### **Experimental Protocols**

The following are detailed protocols for conducting studies with **HBI-2375** in the 3LL syngeneic model.

#### **3LL Cell Culture and Preparation**

- Cell Line: 3LL (Lewis Lung Carcinoma) cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
  Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.



- Cell Preparation for Implantation:
  - Harvest cells using trypsin-EDTA.
  - Wash cells twice with sterile phosphate-buffered saline (PBS).
  - $\circ$  Resuspend cells in sterile PBS at a concentration of 2 x 10<sup>6</sup> cells per 100  $\mu$ L.
  - Keep cells on ice until implantation.

#### **3LL Syngeneic Tumor Model Establishment**

- Animal Strain: C57BL/6 mice, 6-8 weeks old.
- Implantation:
  - Shave and sterilize the right flank of each mouse.
  - $\circ$  Subcutaneously inject 100 µL of the 3LL cell suspension (2 x 10<sup>6</sup> cells) into the flank.
- Tumor Monitoring:
  - Monitor tumor growth by measuring the length and width of the tumor with calipers every
    2-3 days.
  - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  - Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm<sup>3</sup>.





Click to download full resolution via product page

Diagram 2: Experimental Workflow.



#### **Treatment Protocol**

- **HBI-2375** Formulation: Formulate **HBI-2375** in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
- Anti-PD-1 Antibody: Use a commercially available anti-mouse PD-1 antibody.
- Treatment Groups:
  - Group 1: Vehicle control (oral gavage).
  - Group 2: HBI-2375 (e.g., 40-80 mg/kg, daily oral gavage).
  - Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
  - Group 4: HBI-2375 + Anti-PD-1 antibody (combination of the above regimens).
- Treatment Duration: Treat for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint.

#### Immunohistochemistry (IHC) for CD8+ T Cells

- Tissue Preparation:
  - Excise tumors at the experimental endpoint.
  - Fix tumors in 10% neutral buffered formalin for 24 hours.
  - Embed tumors in paraffin and section at 4-5 μm.
- Staining Protocol:
  - Deparaffinize and rehydrate sections.
  - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Block non-specific binding with a blocking serum.



- Incubate with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8).
- Incubate with a secondary HRP-conjugated antibody.
- Develop with a DAB chromogen substrate.
- Counterstain with hematoxylin.
- Analysis:
  - Capture images of stained sections.
  - Quantify the number of CD8+ T cells per unit area in different tumor regions (e.g., tumor core and invasive margin).

## Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

- Tumor Dissociation:
  - Mince excised tumors into small pieces.
  - Digest minced tissue with a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.
  - Filter the cell suspension through a 70 μm cell strainer.
- Staining Protocol:
  - Lyse red blood cells with an ACK lysis buffer.
  - Wash cells with FACS buffer (PBS with 2% FBS).
  - Stain for cell viability using a viability dye.
  - Block Fc receptors with an anti-CD16/32 antibody.
  - Stain with a panel of fluorescently conjugated antibodies to identify T cell populations (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8).



- Data Acquisition and Analysis:
  - · Acquire data on a flow cytometer.
  - Gate on live, single, CD45+ cells to identify immune cells.
  - Further gate on CD3+ cells to identify T lymphocytes.
  - Quantify the percentage of CD4+ and CD8+ T cells within the tumor.



Click to download full resolution via product page

**Diagram 3:** Synergistic Effect of **HBI-2375** and Anti-PD-1.



#### **Troubleshooting and Considerations**

- Tumor Growth Variability: Ensure consistent cell passage number and implantation technique to minimize variability in tumor growth.
- HBI-2375 Formulation: Confirm the stability and solubility of the HBI-2375 formulation.
- Antibody Selection: Use validated antibodies for IHC and flow cytometry to ensure specificity and reproducibility.
- Flow Cytometry Gating: Establish a consistent gating strategy for the identification of TIL populations.
- Animal Welfare: Monitor mice regularly for signs of toxicity, including weight loss and changes in behavior.

#### Conclusion

**HBI-2375** represents a promising novel therapeutic agent for the treatment of lung cancer. Its unique mechanism of action, combined with its synergistic effects with immune checkpoint inhibitors, warrants further investigation. The protocols provided in this document offer a framework for conducting preclinical studies to further elucidate the efficacy and mechanism of **HBI-2375** in the 3LL syngeneic lung carcinoma model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. thno.org [thno.org]
- To cite this document: BenchChem. [Application Notes and Protocols: HBI-2375 in 3LL Lung Carcinoma Syngeneic Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15587631#hbi-2375-application-in-3ll-lung-carcinoma-syngeneic-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com